Cas no 1445986-90-2 (tert-Butyl 2-amino-2,4-dimethylpentanoate)

Tert-Butyl 2-amino-2,4-dimethylpentanoate is a chiral ester derivative featuring both an amino and a tert-butyl ester functional group. This compound is of interest in organic synthesis, particularly in the preparation of enantiomerically pure intermediates for pharmaceuticals and fine chemicals. The tert-butyl ester moiety enhances stability and facilitates selective deprotection under mild acidic conditions, while the branched alkyl chain and amino group provide steric and electronic modulation for stereoselective transformations. Its structural features make it a valuable building block for peptidomimetics and bioactive molecules. The compound is typically handled under inert conditions due to the reactivity of the amino group.
tert-Butyl 2-amino-2,4-dimethylpentanoate structure
1445986-90-2 structure
商品名:tert-Butyl 2-amino-2,4-dimethylpentanoate
CAS番号:1445986-90-2
MF:C11H23NO2
メガワット:201.305823564529
MDL:MFCD24661729
CID:5606641
PubChem ID:76498733

tert-Butyl 2-amino-2,4-dimethylpentanoate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 2-amino-2,4-dimethylpentanoate
    • 1445986-90-2
    • EN300-8795489
    • MDL: MFCD24661729
    • インチ: 1S/C11H23NO2/c1-8(2)7-11(6,12)9(13)14-10(3,4)5/h8H,7,12H2,1-6H3
    • InChIKey: YWLNXAREFLBDMQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(C(C)(CC(C)C)N)=O

計算された属性

  • せいみつぶんしりょう: 201.172878976g/mol
  • どういたいしつりょう: 201.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 52.3Ų

tert-Butyl 2-amino-2,4-dimethylpentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8795489-0.05g
tert-butyl 2-amino-2,4-dimethylpentanoate
1445986-90-2 95.0%
0.05g
$455.0 2025-02-21
Enamine
EN300-8795489-5.0g
tert-butyl 2-amino-2,4-dimethylpentanoate
1445986-90-2 95.0%
5.0g
$1572.0 2025-02-21
Enamine
EN300-8795489-1.0g
tert-butyl 2-amino-2,4-dimethylpentanoate
1445986-90-2 95.0%
1.0g
$541.0 2025-02-21
Enamine
EN300-8795489-10g
tert-butyl 2-amino-2,4-dimethylpentanoate
1445986-90-2
10g
$2331.0 2023-09-01
Enamine
EN300-8795489-0.25g
tert-butyl 2-amino-2,4-dimethylpentanoate
1445986-90-2 95.0%
0.25g
$498.0 2025-02-21
Enamine
EN300-8795489-1g
tert-butyl 2-amino-2,4-dimethylpentanoate
1445986-90-2
1g
$541.0 2023-09-01
Enamine
EN300-8795489-0.1g
tert-butyl 2-amino-2,4-dimethylpentanoate
1445986-90-2 95.0%
0.1g
$476.0 2025-02-21
Enamine
EN300-8795489-0.5g
tert-butyl 2-amino-2,4-dimethylpentanoate
1445986-90-2 95.0%
0.5g
$520.0 2025-02-21
Enamine
EN300-8795489-2.5g
tert-butyl 2-amino-2,4-dimethylpentanoate
1445986-90-2 95.0%
2.5g
$1063.0 2025-02-21
Enamine
EN300-8795489-10.0g
tert-butyl 2-amino-2,4-dimethylpentanoate
1445986-90-2 95.0%
10.0g
$2331.0 2025-02-21

tert-Butyl 2-amino-2,4-dimethylpentanoate 関連文献

tert-Butyl 2-amino-2,4-dimethylpentanoateに関する追加情報

Introduction to Tert-Butyl 2-amino-2,4-dimethylpentanoate (CAS No. 1445986-90-2)

Tert-butyl 2-amino-2,4-dimethylpentanoate, identified by its Chemical Abstracts Service (CAS) number 1445986-90-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and biochemical research. This compound belongs to the class of amino esters, characterized by its unique structural features that make it a valuable intermediate in synthetic chemistry and potential applications in drug development.

The molecular structure of Tert-butyl 2-amino-2,4-dimethylpentanoate consists of a tert-butyl group attached to an ester functional group, with an amino group positioned at the second carbon atom of a pentanoic acid backbone. The presence of two methyl groups at the 4th position further enhances its steric hindrance, making it a compound of interest for studying steric effects in molecular interactions. This structural configuration not only contributes to its stability but also opens up possibilities for its use in designing novel molecules with tailored properties.

In recent years, there has been growing interest in the applications of amino esters like Tert-butyl 2-amino-2,4-dimethylpentanoate in the synthesis of bioactive molecules. The ester functionality allows for easy modification and derivatization, making it a versatile building block in medicinal chemistry. Researchers have explored its potential as a precursor in the synthesis of peptidomimetics and other therapeutic agents where precise control over molecular conformation is crucial.

One of the most compelling aspects of Tert-butyl 2-amino-2,4-dimethylpentanoate is its role in facilitating the development of novel drug candidates. The tert-butyl group provides a bulky environment that can influence binding affinity and selectivity, which are critical factors in drug design. Additionally, the amino group can participate in hydrogen bonding interactions, further enhancing the compound's utility in creating pharmacophores. These characteristics have made it a subject of interest in academic and industrial research labs alike.

Recent studies have highlighted the compound's potential applications in the field of enzyme inhibition. By serving as a scaffold for designing molecules that mimic natural substrates or inhibitors, Tert-butyl 2-amino-2,4-dimethylpentanoate has been used to develop novel inhibitors targeting various enzymes involved in metabolic pathways and disease mechanisms. For instance, researchers have investigated its derivatives as potential inhibitors of enzymes implicated in inflammation and neurodegenerative disorders. The ability to fine-tune its structure allows for the optimization of potency and selectivity against specific biological targets.

The synthesis of Tert-butyl 2-amino-2,4-dimethylpentanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate carboxylic acid derivatives and amine sources, followed by esterification steps. Advances in catalytic methods have improved the efficiency of these processes, making it more feasible to produce this compound on a larger scale for research and commercial purposes.

In addition to its pharmaceutical applications, Tert-butyl 2-amino-2,4-dimethylpentanoate has shown promise in materials science. Its unique structural properties make it suitable for use as a monomer or crosslinking agent in polymer synthesis. Researchers have explored its incorporation into biodegradable polymers and hydrogels, where its ability to form stable ester linkages contributes to the material's mechanical strength and biocompatibility. These developments highlight the compound's versatility beyond traditional pharmaceutical uses.

The safety profile of Tert-butyl 2-amino-2,4-dimethylpentanoate is another area that has been extensively studied. As an organic compound used primarily in research settings, it is important to understand its toxicity and environmental impact. Preliminary studies suggest that it exhibits moderate solubility in organic solvents but minimal toxicity towards common laboratory organisms. However, further research is needed to fully characterize its safety profile under various conditions.

Future directions for research on Tert-butyl 2-amino-2,4-dimethylpentanoate include exploring its role in drug delivery systems and nanotechnology applications. The compound's ability to form stable complexes with other molecules makes it a candidate for developing targeted drug delivery vehicles that can enhance therapeutic efficacy while minimizing side effects. Additionally, its incorporation into nanocarriers could improve the solubility and bioavailability of poorly soluble drugs.

The growing body of research on Tert-butyl 2-amino-2,4-dimethylpentanoate underscores its significance as a versatile chemical entity with broad applications across multiple scientific disciplines. As our understanding of its properties and potential continues to expand, this compound is likely to play an increasingly important role in both academic research and industrial development.

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